molecular formula C11H5Cl5N2OS2 B11398380 2-[(pentachlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(pentachlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11398380
M. Wt: 422.6 g/mol
InChI Key: USMZLNZZWUESHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3,4,5,6-PENTACHLOROPHENYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C11H5Cl5N2OS2 and a molecular weight of 422.56 . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the pentachlorophenyl group and the thiazole ring makes this compound highly interesting for various scientific research applications.

Preparation Methods

The synthesis of 2-[(2,3,4,5,6-PENTACHLOROPHENYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves the reaction of 2,3,4,5,6-pentachlorothiophenol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2,3,4,5,6-PENTACHLOROPHENYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2,3,4,5,6-PENTACHLOROPHENYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,3,4,5,6-PENTACHLOROPHENYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pentachlorophenyl group may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(2,3,4,5,6-PENTACHLOROPHENYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

The uniqueness of 2-[(2,3,4,5,6-PENTACHLOROPHENYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in the presence of the pentachlorophenyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C11H5Cl5N2OS2

Molecular Weight

422.6 g/mol

IUPAC Name

2-(2,3,4,5,6-pentachlorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H5Cl5N2OS2/c12-5-6(13)8(15)10(9(16)7(5)14)21-3-4(19)18-11-17-1-2-20-11/h1-2H,3H2,(H,17,18,19)

InChI Key

USMZLNZZWUESHR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.